molecular formula C7H4Cl2N4 B8404046 2-Imidazolyl-4,6-dichloropyrimidine

2-Imidazolyl-4,6-dichloropyrimidine

Cat. No.: B8404046
M. Wt: 215.04 g/mol
InChI Key: DOPUJFHAVFUDHR-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloropyrimidine (CAS: 56-05-3) is a halogenated heterocyclic compound with the molecular formula C₄H₃Cl₂N₃. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chlorine substituents and nucleophilic amino group. The compound is synthesized via nucleophilic substitution reactions, often under solvent-free or catalyst-free conditions, by reacting 2-amino-4,6-dichloropyrimidine with amines or other nucleophiles . Key applications include its role in developing β-glucuronidase inhibitors, antiviral agents, and nitric oxide (NO) production modulators .

Properties

Molecular Formula

C7H4Cl2N4

Molecular Weight

215.04 g/mol

IUPAC Name

4,6-dichloro-2-(1H-imidazol-2-yl)pyrimidine

InChI

InChI=1S/C7H4Cl2N4/c8-4-3-5(9)13-7(12-4)6-10-1-2-11-6/h1-3H,(H,10,11)

InChI Key

DOPUJFHAVFUDHR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 2-Amino-4,6-dihydroxypyrimidine Derivatives

2-Amino-4,6-dihydroxypyrimidine derivatives lack chlorine substituents, rendering them less reactive in nucleophilic substitution reactions. This highlights the critical role of chlorine atoms in enhancing electrophilicity and bioactivity.

Key Data:

Property 2-Amino-4,6-dichloropyrimidine Derivatives 2-Amino-4,6-dihydroxypyrimidine Derivatives
NO Inhibition (IC₅₀) 2–36 μM (e.g., B12: 2 μM) No activity at 200 μM
Reactivity High (Cl substituents enable substitutions) Low (OH groups reduce electrophilicity)

Comparison with 5-Substituted Derivatives

The introduction of substituents at the 5-position of 2-amino-4,6-dichloropyrimidine significantly modulates biological activity. For instance:

  • 5-Fluoro substitution (B12): Exhibits the highest NO inhibition (IC₅₀ = 2 μM), surpassing reference compounds .
  • 5-Alkoxy/aryloxy substitution: Influences β-glucuronidase inhibition. For example, compound 24 (4-phenoxy substitution) showed an IC₅₀ of 2.8 ± 0.10 µM, 16-fold more potent than the standard inhibitor D-saccharic acid 1,4-lactone .

Structure-Activity Relationship (SAR):

Substituent at C-5 Biological Activity IC₅₀/Potency
Fluoro (B12) NO inhibition 2 μM
Phenoxy (Compound 24) β-Glucuronidase inhibition 2.8 ± 0.10 µM
Nitro (Compounds 31–34) Intermediate for FtsZ inhibitors Qualitative activity reported

Comparison with Bisphosphonate Derivatives

2-Amino-4,6-dichloropyrimidine is a precursor for acyclic nucleoside bisphosphonates, which are synthesized via alkylation or nucleophilic substitution. These bisphosphonates exhibit antiviral properties, though their efficacy varies with the phosphonoalkoxy chain structure. Chiral bisphosphonates demonstrated enantiomer-dependent activity, underscoring the importance of stereochemistry in drug design .

Synthetic Routes:

Derivative Type Method Key Feature
Bisphosphonates Alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine High yield, diverse chain integration
β-Glucuronidase Inhibitors Solvent-free nucleophilic substitution Catalyst-free, eco-friendly synthesis

Comparison with Pyrimidothiazine Derivatives

4,6-Dichloro-2-pyrimidyl urethane (derived from 2-amino-4,6-dichloropyrimidine) is a key intermediate in synthesizing pyrimidothiazines. These derivatives, such as compounds 37 and 38, target FtsZ, a bacterial cell division protein, showing promise as antibacterial agents .

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